2-Ethyl-4-(propan-2-YL)phenol
Description
2-Ethyl-4-(propan-2-yl)phenol is a substituted phenolic compound characterized by an ethyl group at the ortho (C2) position and an isopropyl group at the para (C4) position on the aromatic ring.
Properties
CAS No. |
1634-65-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8,12H,4H2,1-3H3 |
InChI Key |
QNHBKQISWLLWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent configurations:
Key Observations :
- Substituent Position: The placement of alkyl groups significantly impacts bioactivity. For example, carvacrol’s methyl and isopropyl groups at C2 and C5 confer potent antifungal properties via membrane disruption , whereas the ethyl and isopropyl groups in 2-Ethyl-4-(propan-2-yl)phenol may favor estrogenic interactions due to structural mimicry of estradiol .
- Branching vs. Linear Chains: Branched isopropyl groups (as in 4-(propan-2-yl)phenol) reduce steric hindrance compared to bulkier cyclic substituents (e.g., 2,2,3-trimethylcyclopentenyl), affecting receptor binding and metabolic stability .
Physicochemical Properties
Comparative data on hydrophobicity (logP) and molecular weight:
| Compound | Molecular Weight (g/mol) | Estimated logP | Notes |
|---|---|---|---|
| 2-Ethyl-4-(propan-2-yl)phenol | 178.27 | ~3.5 | Moderate hydrophobicity |
| 4-Propylphenol | 150.22 | ~3.2 | Linear chain increases solubility |
| Carvacrol | 150.22 | ~3.0 | Polar hydroxyl group enhances reactivity |
| 4-(propan-2-yl)phenol | 150.22 | ~2.8 | Reduced hydrophobicity vs. ethyl-substituted analogs |
Analysis :
- Linear alkyl chains (e.g., propyl in 4-propylphenol) exhibit higher logP than branched analogs but lower than cyclic derivatives .
Antimicrobial Activity:
- Carvacrol : Exhibits antifungal activity at 0.5–2.0 mg/mL by disrupting ergosterol biosynthesis and inducing Ca²⁺ stress .
Estrogenic and Toxicological Effects:
- 4-(propan-2-yl)phenol: Matches subgraphs of estradiol and diethylstilbestrol, indicating estrogen receptor affinity .
- Toxicity Read-Across : The cyclopentenyl analog (CAS 28219-61-6) is used in safety assessments due to structural and metabolic similarities, suggesting moderate toxicity with possible endocrine disruption .
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